molecular formula C12H17N B12108566 (1-Benzylcyclobutyl)methanamine

(1-Benzylcyclobutyl)methanamine

Cat. No.: B12108566
M. Wt: 175.27 g/mol
InChI Key: LFQUDPUKJQUQHR-UHFFFAOYSA-N
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Description

(1-Benzylcyclobutyl)methanamine is a chemical compound that belongs to the class of cyclobutylamines. It has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and addiction. The compound’s structure consists of a cyclobutyl ring attached to a benzyl group and a methanamine group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclobutyl)methanamine typically involves the alkylation of cyclobutylamine with benzyl halides under basic conditions. One common method includes the reaction of cyclobutylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and addiction.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1-Benzylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. By influencing these pathways, the compound may exert its therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylcyclobutyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.

    Cyclobutylamine: Lacks the benzyl group, making it less complex.

    Benzylamine: Contains a benzyl group but lacks the cyclobutyl ring.

Uniqueness

(1-Benzylcyclobutyl)methanamine is unique due to its combination of a cyclobutyl ring and a benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1-benzylcyclobutyl)methanamine

InChI

InChI=1S/C12H17N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2

InChI Key

LFQUDPUKJQUQHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)CN

Origin of Product

United States

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